D-Friedoolean-14-en-23-ol, (4alpha)-
Description
Overview of Pentacyclic Triterpenes in Natural Products Research
Pentacyclic triterpenoids represent a large and structurally diverse class of natural products, widely distributed in the plant kingdom. mdpi.comnih.gov These compounds, consisting of a thirty-carbon skeleton arranged in five rings, are of significant interest in natural products research due to their vast range of pharmacological and biological activities. scielo.br Scientific investigations have demonstrated that various pentacyclic triterpenoids exhibit potent anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. nih.gov Their complex structures pose significant challenges for chemical synthesis, making their isolation from natural sources and the study of their biosynthetic pathways critical areas of research. The diverse bioactivities are attributed to the variations in their core skeletons (e.g., lupane (B1675458), oleanane (B1240867), ursane (B1242777), and friedelane) and the extensive oxidative modifications, such as hydroxylation, carboxylation, and glycosylation, that they undergo in plants. scielo.br
The Friedooleanane Skeletal Class: Structural Distinctions and Biosynthetic Origins
Among the numerous classes of pentacyclic triterpenes, the friedooleanane skeleton possesses a unique and highly rearranged structure. The parent hydrocarbon is known as D:A-Friedooleanane. A key member and biosynthetic precursor of this class is friedelin (B1674157), a pentacyclic triterpenoid (B12794562) ketone. nih.govmdpi.com
The biosynthesis of friedelane (B3271969) triterpenoids begins with the cyclization of 2,3-oxidosqualene (B107256). mdpi.com Unlike the formation of many other triterpene skeletons, the cyclization to friedelin involves a complex cascade of chair-boat-chair-chair-chair conformations and a series of concerted, yet highly unusual, 1,2-hydride and methyl shifts. This intricate rearrangement process results in the characteristic D- and E-rings being five-membered, a feature that distinguishes friedelanes from many other pentacyclic triterpenes. The initial product of this cyclization is the parent compound friedelin (D:A-Friedooleanan-3-one). nih.gov Further enzymatic modifications of the friedelin scaffold lead to the vast array of naturally occurring friedelane derivatives. nih.gov
Positioning D-Friedoolean-14-en-23-ol, (4alpha)- within Contemporary Triterpene Research
D-Friedoolean-14-en-23-ol, (4alpha)- is a specific derivative of the friedooleanane class. While extensive research exists for many friedelane compounds, specific literature detailing the isolation or biological activity of D-Friedoolean-14-en-23-ol, (4alpha)- is not prominent, suggesting it may be a rare or novel natural product. To understand its position in contemporary research, its structure can be deconstructed in relation to more widely studied analogues.
The core of the molecule is the D-Friedoolean-14-ene skeleton, also known as taraxerene. nih.gov This skeleton is a known natural product. The key functional groups that define the specific compound are:
A double bond at position C-14.
A hydroxyl group (-OH) at position C-23.
A specific stereochemistry at C-4, designated as (4alpha).
Hydroxylation is a common modification in triterpenoid biosynthesis that significantly impacts biological activity. While hydroxyl groups are frequently reported at positions like C-3 (e.g., Taraxerol (B1681929) or D-Friedoolean-14-en-3-ol) researchgate.netresearchgate.netnih.gov and other sites, hydroxylation at C-23 is less common within the friedelane class but has been identified in other triterpenoid classes like the oleananes. nih.govresearchgate.net The position and stereochemistry of hydroxyl groups can dramatically influence a molecule's interaction with biological targets. For instance, studies on other pentacyclic triterpenes have shown that the presence of a C-23 hydroxyl can affect cytotoxic activity. researchgate.net
The (4alpha) stereochemistry specifies the orientation of the methyl group at the C-4 position. This level of structural detail is crucial for defining the molecule's three-dimensional shape, which is fundamental to its potential biological function.
Given the structural novelty, contemporary research on D-Friedoolean-14-en-23-ol, (4alpha)- would likely focus on several key areas:
Isolation and Structure Elucidation: The primary step would be its isolation from a natural source and the definitive confirmation of its structure using modern spectroscopic techniques like 1D/2D NMR and mass spectrometry.
Biosynthetic Pathway Investigation: Understanding how the C-23 hydroxylation is introduced by specific enzymes (like cytochrome P450 monooxygenases) would be a significant contribution to triterpenoid biochemistry.
Biological Screening: Evaluating its bioactivity across various assays (e.g., anticancer, anti-inflammatory) would be essential to determine its therapeutic potential, especially in comparison to known friedelanes like friedelin and taraxerol. scielo.brnih.gov
Data Tables
Table 1: Key Friedooleanane-Type Compounds and their Identifiers This table is interactive. You can sort and filter the data.
| Compound Name | Base Skeleton | Key Functional Groups | PubChem CID |
|---|---|---|---|
| Friedelin | D:A-Friedooleanane | 3-oxo | 222333 |
| Taraxerone (B198196) | D-Friedoolean-14-ene | 3-oxo | 92785 |
| Taraxerol | D-Friedoolean-14-ene | 3β-hydroxy | 92097 |
| D-Friedoolean-14-ene | D-Friedoolean-14-ene | None | 12442831 |
Table 2: Structural Features of D-Friedoolean-14-en-23-ol, (4alpha)- This table is interactive. You can sort and filter the data.
| Feature | Description | Significance |
|---|---|---|
| Skeletal Class | Pentacyclic Triterpene | Associated with a wide range of biological activities. |
| Core Skeleton | D-Friedoolean-14-ene (Taraxerene) | A known natural product, providing a basis for comparison. |
| Primary Modification | C-23 Hydroxylation | Less common modification site; potentially confers novel bioactivity. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
93929-97-6 |
|---|---|
Molecular Formula |
C30H50O |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
[(4R,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,6a,6a,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-4-yl]methanol |
InChI |
InChI=1S/C30H50O/c1-25(2)17-18-26(3)14-9-22-29(6)15-10-21-27(4,20-31)12-8-13-28(21,5)23(29)11-16-30(22,7)24(26)19-25/h9,21,23-24,31H,8,10-20H2,1-7H3/t21-,23+,24+,26-,27-,28-,29-,30+/m0/s1 |
InChI Key |
ZXNXMHKRKWHICS-HYUZNSRQSA-N |
Isomeric SMILES |
C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CCC[C@@]([C@@H]5CC[C@]4(C3=CC2)C)(C)CO)C)C)(C)C |
Canonical SMILES |
CC1(CCC2(CC=C3C4(CCC5C(CCCC5(C4CCC3(C2C1)C)C)(C)CO)C)C)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of D Friedoolean 14 En 23 Ol, 4alpha
Botanical Sources and Distribution of Friedooleanane-Type Triterpenoids
Friedooleanane-type triterpenoids are widely distributed throughout the plant kingdom. Their presence is a key characteristic of many plant families, where they contribute to the plant's chemical defense mechanisms and have been investigated for a range of biological activities.
Specific Plant Families and Genera Yielding Friedooleanane Compounds
Friedooleanane skeletons, along with other pentacyclic triterpenoids like oleananes, are particularly abundant in the Celastraceae family. nih.govmdpi.comsemanticscholar.org This family, comprising approximately 96 genera and over 1,350 species, is found predominantly in tropical and subtropical regions. nih.gov Species within this family are recognized as significant sources of triterpenes, valued for their structural diversity and abundance. nih.govmdpi.comsemanticscholar.org Research has documented the isolation of numerous friedelane (B3271969) triterpenoids from various parts of these plants, including the leaves, branches, and roots. nih.gov
The Euphorbiaceae family is another prominent source of friedooleanane-type triterpenoids. nih.gov This large family of flowering plants has been the subject of numerous phytochemical investigations, leading to the isolation of a variety of triterpenoids, including those with friedooleanane frameworks. nih.govresearchgate.netresearchgate.netcabidigitallibrary.org
Other plant families reported to contain friedelane triterpenoids include Asteraceae, Fabaceae, and Myrtaceae. nih.gov
Reported Occurrences of D-Friedoolean-14-en-23-ol, (4alpha)- or its Close Analogs
While specific reports on the natural occurrence of D-Friedoolean-14-en-23-ol, (4alpha)- are not extensively documented in readily available literature, its close analogs, Taraxerol (B1681929) and Taraxerone (B198196), are well-known natural products.
Taraxerol , a pentacyclic triterpenoid (B12794562), is found in a variety of higher plants. wikipedia.org It has been isolated from species in families such as Asteraceae (e.g., Taraxacum officinale), Celastraceae (e.g., Maytenus spp.), and Euphorbiaceae (e.g., Alchornea latifolia). wikipedia.org
Taraxerone , another closely related triterpenoid, is primarily extracted from plants like Taraxacum officinale (common dandelion). biosynth.com It has also been reported in organisms such as Erythrophleum fordii and Cymbidium giganteum. nih.gov The structure of Taraxerone is identified as D-Friedoolean-14-en-3-one. nih.govresearchgate.net
Table 1: Botanical Sources of Friedooleanane-Type Triterpenoids and Analogs
| Family | Genus | Species | Compound Class/Analog | Reference |
|---|---|---|---|---|
| Celastraceae | Maytenus | spp. | Taraxerol | wikipedia.org |
| Euphorbiaceae | Alchornea | latifolia | Taraxerol | wikipedia.org |
| Asteraceae | Taraxacum | officinale | Taraxerol, Taraxerone | wikipedia.orgbiosynth.com |
| Celastraceae | - | - | Friedelanes | nih.govmdpi.comsemanticscholar.orgresearchgate.net |
| Euphorbiaceae | Euphorbia | spp. | Triterpenoids | nih.govresearchgate.netresearchgate.netcabidigitallibrary.org |
Extraction Techniques from Diverse Plant Matrices
The initial step in isolating D-Friedoolean-14-en-23-ol, (4alpha)- and related friedooleanane triterpenoids involves extraction from the plant material. The choice of extraction method depends on the polarity of the target compounds and the nature of the plant matrix.
Generally, dried and powdered plant material (such as leaves, bark, or roots) is subjected to extraction with organic solvents. For triterpenoids, which are relatively nonpolar, solvents like petroleum ether, hexane (B92381), chloroform, and ethanol (B145695) are commonly employed. Hot ethanol extraction has been utilized for isolating triterpenoids from whole plants. researchgate.net The selection of the solvent system is crucial for maximizing the yield of the desired compounds while minimizing the co-extraction of interfering substances.
Modern extraction techniques that can enhance efficiency and yield include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and pressurized-liquid extraction (PLE). nih.gov
Chromatographic Separation and Purification Strategies
Following extraction, the crude plant extract contains a complex mixture of phytochemicals. Therefore, chromatographic techniques are essential for the separation and purification of the target friedooleanane triterpenoids.
Advanced Column Chromatography Methodologies
Column chromatography is a fundamental and widely used technique for the initial fractionation of crude extracts. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (a solvent or a mixture of solvents) is critical for achieving effective separation.
A gradient elution strategy, where the polarity of the mobile phase is gradually increased, is often employed to separate compounds with a wide range of polarities. For instance, a gradient of hexane and ethyl acetate (B1210297) is a common mobile phase system for the separation of triterpenoids on a silica gel column. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compounds of interest.
Preparative High-Performance Liquid Chromatography (HPLC) Applications
For the final purification of D-Friedoolean-14-en-23-ol, (4alpha)- and its analogs, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. This technique offers higher resolution and efficiency compared to traditional column chromatography.
Both normal-phase and reverse-phase HPLC can be utilized. In reverse-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of methanol, acetonitrile (B52724), and water). The high resolving power of preparative HPLC allows for the isolation of highly pure compounds, which is essential for accurate structure elucidation and subsequent biological testing.
The purity of the isolated compound is typically confirmed using analytical HPLC and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Structural Elucidation and Stereochemical Assignment of D Friedoolean 14 En 23 Ol, 4alpha
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton (¹H) and carbon (¹³C) signals, providing detailed information about the molecular structure.
While a complete experimental dataset for D-Friedoolean-14-en-23-ol, (4alpha)- is not available in publicly accessible literature, its structure can be confidently assigned by comparing its spectral data with those of the well-characterized parent skeleton, D-friedoolean-14-ene (also known as taraxerene), and its close analogue, taraxerol (B1681929) (D-friedoolean-14-en-3β-ol). The presence of the hydroxyl group at C-23 introduces predictable changes to the chemical shifts of nearby carbons and protons, which can be analyzed to confirm its position and stereochemistry.
The ¹H NMR spectrum of a D-friedoolean-14-ene derivative typically displays signals for eight tertiary methyl groups, numerous overlapping methylene (B1212753) and methine protons in the aliphatic region (δ 0.8–2.5 ppm), and a characteristic olefinic proton signal for H-15 (δ ~5.5 ppm).
The ¹³C NMR spectrum is particularly informative, showing 30 distinct carbon signals. The key features include two olefinic carbons (C-14 and C-15), and a series of quaternary, methine, methylene, and methyl carbons that constitute the pentacyclic framework.
The introduction of a hydroxyl group at the C-23 position has specific and predictable effects on the ¹³C NMR spectrum. Based on established substituent effects, the C-23 carbon itself would experience a significant downfield shift (α-effect) to approximately δ 65–75 ppm. The adjacent C-4 carbon (β-effect) and C-5 and C-24 carbons (γ-effects) would also show measurable shifts. The (4alpha)- configuration indicates that the CH₂OH group is axial, which would produce a specific shielding (γ-gauche effect) on carbons C-6 and C-10.
The following table presents the ¹³C NMR data for the closely related taraxerol, which serves as a reference for the D-friedoolean-14-en backbone. The expected shifts for D-Friedoolean-14-en-23-ol, (4alpha)- are discussed based on these principles.
Table 1: ¹³C NMR Spectral Data (125 MHz, CDCl₃) of Taraxerol and Expected Shifts for D-Friedoolean-14-en-23-ol, (4alpha)-
This table is interactive. Click on the headers to sort.
| Carbon No. | Taraxerol (δc) | Expected Shift (δc) for D-Friedoolean-14-en-23-ol, (4alpha)- | Rationale for Shift Change |
|---|---|---|---|
| 1 | 37.7 | ~38 | Minimal change expected. |
| 2 | 27.3 | ~27 | Minimal change expected. |
| 3 | 79.0 | ~39 | Replacement of OH with H causes significant upfield shift. |
| 4 | 38.8 | ~42-45 | Downfield shift due to β-effect of C-23 OH. |
| 5 | 55.6 | ~54-55 | Minor shift due to γ-effect of C-23 OH. |
| 6 | 18.7 | ~18 | Minimal change expected. |
| 7 | 33.8 | ~34 | Minimal change expected. |
| 8 | 41.3 | ~41 | Minimal change expected. |
| 9 | 49.2 | ~49 | Minimal change expected. |
| 10 | 35.7 | ~35 | Minimal change expected. |
| 11 | 17.5 | ~17 | Minimal change expected. |
| 12 | 35.9 | ~36 | Minimal change expected. |
| 13 | 37.9 | ~38 | Minimal change expected. |
| 14 | 158.1 | ~158 | Olefinic carbon, minimal change expected. |
| 15 | 116.9 | ~117 | Olefinic carbon, minimal change expected. |
| 16 | 28.9 | ~29 | Minimal change expected. |
| 17 | 33.2 | ~33 | Minimal change expected. |
| 18 | 48.7 | ~49 | Minimal change expected. |
| 19 | 41.4 | ~41 | Minimal change expected. |
| 20 | 28.9 | ~29 | Minimal change expected. |
| 21 | 35.0 | ~35 | Minimal change expected. |
| 22 | 30.0 | ~30 | Minimal change expected. |
| 23 | 28.0 | ~65-75 | Significant downfield shift due to α-effect of OH. |
| 24 | 15.4 | ~16-18 | Downfield shift due to γ-effect of C-23 OH. |
| 25 | 29.9 | ~30 | Minimal change expected. |
| 26 | 21.5 | ~21 | Minimal change expected. |
| 27 | 25.9 | ~26 | Minimal change expected. |
| 28 | 33.3 | ~33 | Minimal change expected. |
| 29 | 33.3 | ~33 | Minimal change expected. |
2D NMR experiments are essential for unambiguously assigning the complex and overlapping signals in the ¹H and ¹³C spectra and establishing the molecule's connectivity and stereochemistry.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For D-Friedoolean-14-en-23-ol, (4alpha)-, COSY would establish the spin systems within each ring, for example, tracing the connectivity from H-1 through H-2 to H-3, and the correlations within the C, D, and E rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon. This allows for the direct assignment of carbon signals based on the less-congested and more easily assigned proton signals. For instance, the protons of the C-23 hydroxymethyl group (δH ~3.4-3.8 ppm) would correlate with the C-23 carbon signal (δC ~65-75 ppm).
The methyl protons (H₃-24) to C-3, C-4, C-5, and C-23, confirming the A-ring substitution pattern.
The olefinic proton (H-15) to C-8, C-13, C-14, and C-16, confirming the position of the double bond.
The protons of the other methyl groups (H₃-25, H₃-26, H₃-27, H₃-28, H₃-29, H₃-30) to their neighboring quaternary and methine carbons, locking in the structure of the pentacyclic system.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry. For the (4alpha)- configuration, the axial C-23 hydroxymethyl protons would show NOE correlations to other axial protons, such as one of the H-2 protons and the axial H-6 proton. The axial methyl group H₃-25 would show a key correlation to the axial H-8, confirming the chair conformations and trans-fusion of the rings.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
HRESIMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For D-Friedoolean-14-en-23-ol, (4alpha)-, with the chemical formula C₃₀H₅₀O, the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.
Molecular Formula: C₃₀H₅₀O
Calculated Monoisotopic Mass: 426.38617 u
Expected HRESIMS [M+H]⁺: 427.39397 m/z
Observation of an ion with this m/z value, within a very low error margin (typically < 5 ppm), would confirm the elemental composition. The fragmentation pattern in MS/MS experiments would be expected to show a characteristic retro-Diels-Alder (RDA) fragmentation of the C/D rings containing the double bond, a common pathway for D-friedoolean-14-ene type triterpenoids. This RDA cleavage would yield diagnostic fragment ions that help confirm the nature of the carbon skeleton.
X-ray Crystallography for Definitive Absolute Configuration Determination
While NMR and MS can establish the planar structure and relative stereochemistry, single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the absolute configuration of a chiral molecule. If a suitable single crystal of D-Friedoolean-14-en-23-ol, (4alpha)- could be grown, X-ray diffraction analysis would yield a three-dimensional model of the molecule. This would not only confirm the connectivity and relative stereochemistry deduced from NMR but also establish the absolute stereochemistry by determining the Flack parameter, providing unequivocal proof of the structure.
Chiroptical Methods for Stereochemical Elucidation
In the absence of a crystal structure, chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can provide valuable information about the stereochemistry of a molecule. The specific rotation ([α]D) is a fundamental property of a chiral compound. Furthermore, the application of empirical rules, such as the octant rule for ketones (if a derivative were made), or comparison of the experimental CD spectrum with spectra of closely related compounds of known absolute configuration, can be used to infer the stereochemistry of the ring junctions and substituents.
Research on D-Friedoolean-14-en-23-ol, (4alpha)- Lacks Specific Spectroscopic Data
Detailed research findings and specific data tables regarding the structural elucidation and stereochemical assignment of the chemical compound D-Friedoolean-14-en-23-ol, (4alpha)-, particularly concerning Electronic Circular Dichroism (ECD) spectroscopy, are not available in the public domain based on current searches.
While the principles of ECD spectroscopy are widely applied for determining the absolute configuration of chiral molecules, specific experimental or computational data for D-Friedoolean-14-en-23-ol, (4alpha)- has not been identified in the available scientific literature. nih.govencyclopedia.pub This analytical technique is a powerful tool in stereochemistry, relying on the differential absorption of left and right circularly polarized light by chiral compounds to provide unique spectral signatures that can be compared with theoretical calculations to assign the absolute stereochemistry of a molecule. nih.govencyclopedia.pub
Information is available for structurally related compounds within the D-friedooleanane family, such as taraxerone (B198196) (D-friedoolean-14-en-3-one) and taraxerol (D-friedoolean-14-en-3-ol). researchgate.netnih.govresearchgate.net However, the specific substitution pattern and stereochemistry of D-Friedoolean-14-en-23-ol, (4alpha)- would result in a unique ECD spectrum, and therefore, data from these related compounds cannot be extrapolated to accurately describe the target molecule.
Further research, including the isolation or synthesis of D-Friedoolean-14-en-23-ol, (4alpha)- followed by empirical ECD analysis and comparison with quantum chemical calculations, would be necessary to generate the specific data required for a thorough discussion of its stereochemical assignment. Without such dedicated studies, a detailed and scientifically accurate account of the ECD spectroscopy for this particular compound cannot be provided.
Chemical Synthesis and Derivatization Strategies for D Friedoolean 14 En 23 Ol, 4alpha
Total Synthesis Approaches to the Friedooleanane Carbon Skeleton
The de novo chemical synthesis of the friedooleanane carbon skeleton is a complex undertaking due to its rigid pentacyclic structure and multiple chiral centers. The biosynthesis of friedelane-type triterpenoids in nature begins with the cyclization of 2,3-oxidosqualene (B107256), which undergoes a series of protonation events, cyclizations, and remarkable rearrangements to form the friedelane (B3271969) backbone. nih.govmdpi.com Mimicking this efficiency in the laboratory is a central goal of synthetic strategies.
Key approaches often rely on biomimetic principles, where laboratory reactions are designed to imitate the proposed biosynthetic pathways. nih.govudel.edu These strategies frequently involve cation-triggered polyene cyclizations, where a linear or macrocyclic precursor is induced to fold and form multiple rings in a single, powerful cascade reaction. nih.gov This process allows for the stereocontrolled formation of several stereocenters in one step, mirroring nature's efficiency. nih.gov
Semi-Synthetic Modifications of D-Friedoolean-14-en-23-ol, (4alpha)-
Given the difficulty of total synthesis, most chemical investigations into friedooleananes start with compounds isolated from natural sources. nih.gov Semi-synthesis, the chemical modification of these natural products, is a powerful strategy to generate novel derivatives with potentially improved properties. nih.gov These modifications can enhance biological activity, improve selectivity, and optimize physicochemical and pharmacokinetic profiles. researchgate.net
Rational Design and Preparation of Structurally Modified Derivatives
The rational design of new friedooleanane derivatives involves making targeted structural changes to influence biological activity. pensoft.netnih.gov This approach is guided by an understanding of structure-activity relationships (SAR), where specific parts of the molecule, or pharmacophores, are identified as being crucial for its effects. nih.gov For many pentacyclic triterpenoids, modifications often focus on the A-ring, particularly at the C-3 position, as well as other reactive sites on the carbon skeleton. researchgate.net
Strategies include:
Oxidation and Reduction: Converting ketone groups (like in friedelin) to hydroxyl groups (like in friedelinol) or vice versa can significantly impact biological activity, as the presence and stereochemistry of a C-3 hydroxyl group can be critical for interactions with molecular targets. colab.wsscielo.br
Nucleophilic Addition: The carbonyl group at C-3 in friedelin (B1674157) is a common site for nucleophilic addition reactions to introduce new functionalities, such as oximes. researchgate.net
Ring Expansion and Rearrangement: More complex transformations can alter the carbon skeleton itself. For example, reactions like the Baeyer-Villiger oxidation can convert a cyclic ketone into a lactone, thereby creating a new heterocyclic ring fused to the A-ring. researchgate.net Similarly, specific reagents can be used to synthesize novel 2-homofriedelanes, where the A-ring is expanded from a six-membered to a seven-membered ring. researchgate.net
These rationally designed modifications aim to explore the chemical space around the natural product scaffold to identify derivatives with superior therapeutic properties.
Functionalization for Enhanced Biological Activity
A primary goal of semi-synthesis is to functionalize the friedooleanane skeleton to boost its inherent biological activities, which include anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov Structural modifications can lead to derivatives with significantly improved potency and selectivity compared to the parent compound. nih.gov
Research has shown that A-ring modifications on friedelane triterpenoids can enhance their cytotoxic potential against various cancer cell lines. researchgate.net For example, while some derivatives showed no significant improvement against leukemia cell lines, others demonstrated a reduction in the IC50 value (a measure of potency) against ovarian and breast cancer cells, indicating that these modifications can enhance biological potential. researchgate.net
Key functionalization strategies include:
Introduction of Heterocycles: Fusing or linking heterocyclic rings (e.g., pyrazoles) to the triterpenoid (B12794562) skeleton is a common strategy to create novel compounds with enhanced bioactivity.
Modification of Oxygen-Containing Groups: The hydroxyl group at C-23 of the target compound, and similar groups in related molecules, can be esterified or converted into other functional groups to alter properties like solubility and cell permeability.
Epoxidation and Ring Opening: The introduction of an epoxide ring, followed by regioselective opening, can install new functional groups with defined stereochemistry, offering another route to novel derivatives. nih.gov
The table below summarizes examples of how modifications to the friedelane skeleton can impact cytotoxic activity.
| Parent Compound | Modification Type | Resulting Derivative(s) | Observed Biological Effect | Reference |
| Friedelan-3-one | Nucleophilic Addition | Friedelane-3-hydroxyimino | Potential cytotoxic compounds | researchgate.net |
| Friedelan-3-one | Baeyer-Villiger Oxidation | Friedelane-3,4-lactone | Potential cytotoxic compounds | researchgate.net |
| Friedelane Derivatives | A-ring Modification | Various modified compounds | Reduced IC50 against ovarian and breast cancer cell lines | researchgate.net |
| Friedelan-3β-ol | (Parent Compound) | Not Applicable | Good cytotoxic results against ovarian and breast cancer cell lines | scielo.br |
Regioselective and Stereoselective Chemical Transformations of Friedooleananes
Controlling the outcome of chemical reactions on a large, complex molecule like a friedooleanane is a significant challenge. The presence of multiple similar C-H bonds and functional groups requires the use of highly selective chemical methods. Regioselectivity refers to the control of which position on a molecule reacts, while stereoselectivity refers to the control over the 3D arrangement of the newly formed bonds. khanacademy.orgyoutube.com
Regioselectivity: In the context of friedooleananes, a regioselective reaction might involve, for example, the oxidation of a specific methylene (B1212753) (CH₂) group to a ketone without affecting other methylene groups on the skeleton. This is often achieved by using specialized reagents or by exploiting the unique electronic or steric environment of a particular position. For instance, the lead tetraacetate oxidation of a friedelane derivative has been used to prepare compounds with an oxygen function specifically at C-24. researchgate.net
Stereoselectivity: The friedooleanane skeleton is a rigid, three-dimensional structure, and the direction from which a reagent can approach is often restricted. This inherent steric hindrance can be exploited to achieve high levels of stereoselectivity. For example, the reduction of a ketone at the C-3 position typically proceeds with high selectivity to yield one specific stereoisomer of the corresponding alcohol (e.g., 3β-friedelinol) because one face of the molecule is significantly more accessible to the reducing agent than the other. colab.ws The stereoselective synthesis of complex cyclic systems often involves carefully planned sequences, such as aminohydroxylation, to install multiple functional groups with precise spatial control. nih.govnih.gov
Achieving high levels of both regio- and stereoselectivity is crucial for the efficient synthesis of complex derivatives and for unambiguously establishing structure-activity relationships. organic-chemistry.org These controlled transformations allow chemists to precisely manipulate the friedooleanane architecture to generate specific, well-defined molecules for biological evaluation. nih.gov
Biosynthesis and Biotransformation Pathways of Friedooleanane Triterpenes
Proposed Biosynthetic Pathways to the Friedooleanane Core Structure
The biosynthesis of the friedooleanane skeleton, the foundational structure of D-Friedoolean-14-en-23-ol, (4alpha)-, is a testament to the complex catalytic capabilities of enzymes. It begins with the linear C30 precursor, 2,3-oxidosqualene (B107256), and involves a highly orchestrated series of cyclizations and rearrangements. nih.govresearchgate.netnih.gov Triterpenoids like friedooleananes are primarily synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm and endoplasmic reticulum. nih.govccmu.edu.cn
Envisioned Enzymatic Cyclization Steps and Putative Intermediates
The transformation from the linear 2,3-oxidosqualene to the pentacyclic friedelane (B3271969) structure is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), specifically friedelin (B1674157) synthase. nih.govccmu.edu.cnnih.gov This intricate process is generally understood to occur in four main stages: substrate binding, reaction initiation via protonation, a cascade of cyclizations and rearrangements, and termination. ccmu.edu.cnresearchgate.net
The proposed sequence begins with the specific folding of 2,3-oxidosqualene within the enzyme's active site, predisposing it to form the friedelane skeleton. researchgate.net The reaction is initiated by the protonation of the epoxide ring of 2,3-oxidosqualene, which triggers a series of highly stereospecific ring-forming reactions. nih.govccmu.edu.cn This creates a cascade of transient carbocationic intermediates. The formation of friedelin, one of the most highly rearranged triterpenes, involves the pentacyclization of squalene (B77637) oxide to a lupanyl cation intermediate, followed by a remarkable sequence of ten suprafacial 1,2-shifts of methyl groups and hydrides. nih.gov This extensive rearrangement ultimately leads to the formation of the characteristic five-ring friedooleanane core.
Table 1: Key Stages in Friedooleanane Core Biosynthesis
| Stage | Description | Key Molecules/Intermediates |
|---|---|---|
| Precursor | The starting C30 acyclic triterpene. | 2,3-Oxidosqualene |
| Initiation | Protonation of the epoxide group by the OSC enzyme. | Cationic Intermediates |
| Cyclization/Rearrangement | A cascade of ring closures and subsequent methyl and hydride shifts. | Lupanyl cation, other transient carbocations |
| Termination | Deprotonation or water capture to yield the final product. | Friedelin (a key friedooleanane) |
This table summarizes the generally accepted steps for the biosynthesis of the friedelane skeleton, based on studies of friedelin synthase. nih.govccmu.edu.cnresearchgate.net
Mechanistic Considerations for Complex Rearrangements (e.g., Radical Mechanisms)
The extensive backbone rearrangement is the defining feature of friedooleanane biosynthesis. Following the initial cyclization of 2,3-oxidosqualene, the resulting carbocation intermediates undergo a series of migrations. researchgate.net This cascade of hydride and methyl shifts moves the positive charge through the molecular scaffold, ultimately leading to the stable friedelane structure. researchgate.net The process is a highly controlled, enzyme-mediated reaction that ensures the specific formation of the correct stereochemistry. nih.gov While the mechanism is predominantly described as a series of cationic rearrangements, the sheer complexity and number of shifts involved are remarkable. nih.govnih.gov The enzyme, friedelin synthase, plays a crucial role in stabilizing these high-energy cationic intermediates and guiding the rearrangement cascade to its specific endpoint. researchgate.net
Microbial Biotransformation of Related Triterpenoids and Potential for D-Friedoolean-14-en-23-ol, (4alpha)-
Biotransformation using microorganisms offers a powerful and environmentally friendly alternative to chemical synthesis for modifying complex molecules like triterpenoids. nih.govresearchgate.net Microbes, including fungi and bacteria, possess a vast arsenal (B13267) of enzymes that can catalyze regio- and stereospecific reactions that are often difficult to achieve through conventional chemistry. nih.govmdpi.com This presents significant potential for generating novel derivatives of D-Friedoolean-14-en-23-ol, (4alpha)- with potentially enhanced biological activities.
Microorganism-Mediated Hydroxylation, Oxidation, and Glycosylation
Microbial systems are particularly adept at introducing functional groups onto the triterpenoid (B12794562) skeleton through various reactions.
Hydroxylation: This is one of the most common and important biotransformations. Microorganisms utilize cytochrome P450 monooxygenases (P450s) to introduce hydroxyl (-OH) groups at specific, non-activated carbon atoms on the triterpenoid backbone. nih.govresearchgate.netnih.gov This ability to perform targeted hydroxylations can increase the polarity and solubility of the parent compound and create new sites for further functionalization. acs.org Fungi, in particular, are known to carry out complex hydroxylation reactions on triterpenoid substrates. mdpi.com
Oxidation: Besides hydroxylation, microbes can perform other oxidative reactions, such as converting hydroxyl groups to ketones or aldehydes. researchgate.net Some bacteria, like Streptomyces olivaceus, have been shown to perform Baeyer-Villiger oxidations on triterpenoid A-rings, leading to ring-cleaved seco-triterpenoids. acs.org
Glycosylation: The attachment of sugar moieties to a molecule, known as glycosylation, can significantly impact its properties, often improving water solubility and bioavailability. nih.gov While less common than hydroxylation in microbial biotransformation of triterpenes, certain microorganisms possess the glycosyltransferase enzymes necessary for these reactions. researchgate.net
These microbial-catalyzed reactions could potentially be applied to the D-friedoolean-14-en-23-ol, (4alpha)- skeleton to generate a library of new compounds. For instance, introducing additional hydroxyl groups could alter its biological activity profile.
Exploration of Novel Biotransformation Products
The application of microbial biotransformation to triterpenoids has successfully yielded a variety of novel compounds. researchgate.netmdpi.com The goal of these efforts is often to expand the chemical diversity of natural products and to create analogues with improved pharmaceutical properties. mdpi.comresearchgate.net
For example, the biotransformation of oleanane (B1240867) and ursane-type triterpenoids using various fungal and bacterial strains has produced numerous hydroxylated and oxidized derivatives. nih.govbohrium.com Research has demonstrated that microorganisms can achieve selective cleavage of side chains or perform rearrangements of the carbon skeleton, leading to entirely new molecular structures. researchgate.net The use of microorganisms as biocatalysts allows for the generation of structurally diverse organic compounds from complex natural product precursors. mdpi.com This strategy could be employed to transform D-Friedoolean-14-en-23-ol, (4alpha)- into novel derivatives for pharmacological screening.
Table 2: Examples of Microbial Biotransformation Reactions on Triterpenoids
| Reaction Type | Key Enzyme Class | Potential Outcome | Microbial Example |
|---|---|---|---|
| Hydroxylation | Cytochrome P450s | Introduction of -OH groups, increased polarity. | Fungi, Bacteria mdpi.comnih.gov |
| Oxidation | Oxidoreductases | Formation of ketones, aldehydes, or carboxylic acids. | Streptomyces sp. acs.org |
| Ring Cleavage | Baeyer-Villiger monooxygenases | Formation of seco-triterpenoids. | Streptomyces olivaceus acs.org |
| Glycosylation | Glycosyltransferases | Attachment of sugar units, improved solubility. | Various Microbes researchgate.net |
This table illustrates common biotransformation reactions that could potentially be applied to modify friedooleanane triterpenes.
Structure Activity Relationship Sar Studies of D Friedoolean 14 En 23 Ol, 4alpha and Its Analogs
Influence of Hydroxyl Group Position and Stereochemistry on Biological Efficacy
The position and stereochemistry of hydroxyl (-OH) groups on the friedooleanane core are critical determinants of biological efficacy. Studies on various friedelane (B3271969) analogs have demonstrated that subtle changes in hydroxylation patterns can lead to significant differences in activity, particularly in cytotoxic and anti-leukemic effects.
Research on friedelane triterpenes isolated from Maytenus quadrangulata has provided valuable insights into the role of hydroxyl group placement. For instance, the presence of a hydroxyl group at the C-11 position appears to be important for anti-leukemic activity. scielo.br This was observed in compounds that showed high cytotoxicity against THP-1 and K562 leukemia cell lines. researchgate.net In contrast, a hydroxyl group at the C-3 position was found to be more relevant for cytotoxic activity against ovarian (TOV-21G) and breast (MDA-MB-231) cancer cell lines. scielo.br
The table below summarizes the cytotoxic activity of selected friedelane triterpenoids, highlighting the influence of hydroxyl group position and stereochemistry.
| Compound | Key Structural Features | Cell Lines | Biological Activity |
| Friedelan-3α,11β-diol | 3α-OH, 11β-OH | THP-1, K562 | High cytotoxicity |
| 11β-hydroxyfriedelan-3-one | 3-keto, 11β-OH | THP-1, K562 | High cytotoxicity |
| Friedelan-3β-ol | 3β-OH | THP-1, K562 | Good cytotoxicity |
| Friedelan-3α-ol | 3α-OH | Not specified | Investigated for activity |
This table is generated based on findings from studies on friedelane triterpenes from Maytenus quadrangulata. scielo.brresearchgate.net
Impact of Specific Substituents on the Friedooleanane Core Structure
Beyond hydroxyl groups, other substituents on the friedooleanane core can also significantly impact biological activity. The nature and position of these substituents can influence the molecule's polarity, lipophilicity, and steric properties, all of which can affect its pharmacokinetic and pharmacodynamic profile.
In general, for certain biological activities of friedelane triterpenoids, it has been observed that polar substituents tend to confer higher activity compared to nonpolar substituents. researchgate.net This suggests that hydrogen bonding and other polar interactions may be crucial for the binding of these compounds to their biological targets.
A comparison of the cytotoxicity of various friedelane derivatives illustrates the impact of different substituents. For example, friedelin (B1674157) (friedelan-3-one), which possesses a ketone group at the C-3 position, has been shown to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. researchgate.netnih.gov The replacement of this keto group with a hydroxyl group, as seen in friedelan-3β-ol and friedelan-3α-ol, modifies the biological activity profile, as discussed in the previous section. researchgate.net
Furthermore, the presence of other functional groups, such as in 3-oxo-29-hydroxyfriedelane and 3-oxofriedelan-25-al, introduces additional points of potential interaction with biological targets, thereby influencing their activity. nih.gov The introduction of an epoxide ring, as seen in some seco-friedelane derivatives, also leads to compounds with distinct biological properties. scielo.br The complexity of the friedelane skeleton allows for a wide range of structural modifications, each with the potential to fine-tune the biological efficacy of the resulting analog.
Computational Chemistry Approaches to SAR Elucidation
Computational chemistry provides powerful tools for elucidating the structure-activity relationships of natural products like D-Friedoolean-14-en-23-ol, (4alpha)- and its analogs. In silico methods, such as molecular docking and molecular dynamics simulations, can predict and analyze the interactions between these compounds and their biological targets at a molecular level, offering insights that can guide the design of more potent derivatives.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method has been successfully applied to friedelane triterpenoids to understand their mechanism of action against various biological targets.
For instance, molecular docking studies have been conducted on friedelane triterpenoids with the cannabinoid type 1 receptor (CB1), a target for antinociceptive and sedative effects. mdpi.comnih.gov In these studies, epifriedelanol (B1671487) and friedelin demonstrated strong binding affinities for the CB1 receptor. mdpi.comnih.gov The analysis of the docking poses revealed specific amino acid residues within the receptor's binding pocket that are involved in the interaction with these triterpenoids. mdpi.com
Similarly, friedelin has been investigated through molecular docking for its potential to inhibit other key proteins involved in disease. It has shown a significant binding affinity for the anti-apoptotic B-cell lymphoma-2 (Bcl-2) protein, a target in cancer therapy. nih.gov Molecular docking has also been used to explore the potential of friedelin as an inhibitor of the 3CLpro enzyme of coronaviruses, which is crucial for viral replication. researchgate.net
The table below presents the binding affinities of selected friedelane triterpenoids with their respective biological targets, as determined by molecular docking studies.
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| Epifriedelanol | Cannabinoid Type 1 Receptor (CB1) | -8.1 |
| Friedelin | Cannabinoid Type 1 Receptor (CB1) | -8.1 |
| Friedelin | B-cell lymphoma-2 (Bcl-2) protein | -10.1 |
| Friedelin | 3CLpro of coronaviruses | > -9.0 |
This table is compiled from data in the provided search results. researchgate.netnih.govmdpi.comnih.gov
These computational studies, by identifying key ligand-receptor interactions, provide a rational basis for the observed biological activities of friedelane triterpenoids and offer a valuable framework for the future design of novel therapeutic agents based on the friedooleanane scaffold.
Advanced Analytical Methodologies for D Friedoolean 14 En 23 Ol, 4alpha Research
Quantitative Analysis and Purity Assessment
The accurate quantification and purity assessment of D-Friedoolean-14-en-23-ol, (4alpha)-, within complex botanical matrices or as an isolated compound, necessitate the use of precise and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are cornerstone techniques in this regard, each offering distinct advantages.
Quantitative High-Performance Liquid Chromatography (HPLC) for Mixtures
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of triterpenoids due to its versatility and reliability. nih.gov For quantitative purposes, HPLC is often coupled with a Photodiode Array (PDA) detector. However, a significant challenge in the analysis of triterpenoids, including those of the friedelane (B3271969) skeleton, is their characteristic lack of strong UV-absorbing chromophores. xjtu.edu.cn This can result in poor sensitivity with standard HPLC-UV/PDA detection. xjtu.edu.cn
To overcome this limitation, chemical derivatization is often employed to introduce a UV-active or fluorescent tag to the triterpenoid (B12794562) molecule, thereby enhancing detection sensitivity. xjtu.edu.cn Despite this challenge, optimized HPLC-PDA methods have been successfully developed for the quantification of various triterpenoids in plant extracts. nih.gov The validation of such methods typically involves assessing linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ) to ensure the data is reliable. nih.gov For instance, validated methods have demonstrated excellent linearity and recovery rates, allowing for the accurate analysis of multiple triterpenoids simultaneously. nih.gov
Table 1: Example Parameters for HPLC Analysis of Triterpenoids
| Parameter | Typical Value/Condition | Purpose |
| Column | C18 reversed-phase | Separation based on hydrophobicity |
| Mobile Phase | Gradient of acetonitrile (B52724) and water | To elute compounds with varying polarities |
| Detector | PDA/UV or ELSD | Detection and quantification |
| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and resolution |
| Injection Volume | 5 - 20 µL | Amount of sample introduced for analysis |
Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Extracts
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Friedooleanane triterpenoids, being lipophilic, are well-suited for GC/MS analysis, which provides high sensitivity and characteristic mass spectra useful for identification. mdpi.comresearchgate.net
A critical step in the GC/MS analysis of triterpenoids like D-Friedoolean-14-en-23-ol, (4alpha)-, is derivatization. Due to their low volatility, these compounds must be chemically modified, typically through trimethylsilylation, to increase their volatility for gas-phase analysis. researchgate.net This process involves converting polar functional groups (like hydroxyls) into less polar, more volatile silyl (B83357) ethers. The subsequent analysis by GC/MS allows for both the separation of different triterpenoids based on their retention times and their unambiguous identification based on their unique mass fragmentation patterns. researchgate.net This method is particularly effective for analyzing the aglycone profiles of triterpenoid saponins (B1172615) after hydrolysis, which cleaves off the sugar moieties. mdpi.com
Hyphenated Techniques for Complex Mixture Profiling
To analyze complex natural product extracts containing a multitude of similar compounds, hyphenated analytical techniques are indispensable. springernature.comnih.gov These methods couple a separation technique (like LC or GC) with a spectroscopic detection technique (like MS or NMR), providing comprehensive structural information.
For triterpenoid analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) are widely used. mdpi.comresearchgate.net LC-MS/MS allows for the tentative characterization of numerous triterpenoid saponins in a single run by providing data on the molecular weight of the aglycone and the types of sugar moieties attached. mdpi.com
More advanced hyphenated platforms, such as LC-Solid Phase Extraction-Nuclear Magnetic Resonance/Mass Spectrometry (LC-SPE-NMR/MS), offer even deeper insights. mdpi.comresearchgate.net This technique allows for the physical trapping of compounds separated by LC, followed by detailed structural elucidation using NMR spectroscopy, which is a powerful tool for determining the precise structure of novel compounds. mdpi.com These sophisticated methods are crucial for dereplication (rapidly identifying known compounds) and identifying new natural products in complex mixtures. springernature.comnih.gov
Chemotaxonomic Applications of Friedooleanane Triterpenoid Profiling
The distribution and diversity of secondary metabolites, such as friedooleanane triterpenoids, are often specific to particular plant families, genera, or species. mdpi.comresearchgate.net This makes the chemical profiling of these compounds a valuable tool for chemotaxonomy—the classification of plants based on their chemical constituents. nih.gov
The presence, absence, or relative abundance of specific friedooleanane triterpenoids, including D-Friedoolean-14-en-23-ol, (4alpha)-, can serve as a chemical fingerprint for a particular plant species. springernature.com For example, friedelane-type triterpenoids are known to be abundant in plants from the Celastraceae family. mdpi.comnih.govnih.gov By using the advanced analytical techniques described above to create detailed triterpenoid profiles, researchers can distinguish between closely related species, verify the authenticity of herbal materials, and explore evolutionary relationships between plants. nih.gov This application is vital for the quality control of herbal products and for bioprospecting efforts aimed at discovering new natural compounds. springernature.com
Future Research Directions and Unexplored Potential of D Friedoolean 14 En 23 Ol, 4alpha
Comprehensive Elucidation of Biosynthetic Pathways and Key Enzyme Identification
The biosynthesis of friedelane (B3271969) triterpenoids is known to originate from the cyclization of 2,3-oxidosqualene (B107256). mdpi.com For the closely related taraxerol (B1681929), the enzyme taraxerol synthase plays a pivotal role in this transformation. nih.govnih.govresearchgate.net However, the precise enzymatic machinery responsible for the specific hydroxylation at the C-23 position and the establishment of the (4alpha)- configuration in D-Friedoolean-14-en-23-ol remains to be identified.
Future research should focus on:
Transcriptome and Genome Mining: High-throughput sequencing of plants known to produce D-Friedoolean-14-en-23-ol can help identify candidate genes encoding for specific cytochrome P450 monooxygenases or other hydroxylases that might be responsible for the C-23 hydroxylation.
Heterologous Expression and Enzyme Characterization: Once candidate genes are identified, their functions can be validated through heterologous expression in microbial hosts like Saccharomyces cerevisiae or in plants like Nicotiana benthamiana. This would allow for the in-vitro characterization of the enzymes and confirmation of their role in the biosynthesis of the target molecule.
Metabolic Engineering: A thorough understanding of the biosynthetic pathway could pave the way for metabolic engineering strategies to enhance the production of D-Friedoolean-14-en-23-ol in recombinant hosts.
Table 1: Key Areas for Biosynthetic Pathway Research
| Research Area | Objective | Potential Impact |
| Transcriptome Analysis | Identify candidate hydroxylase genes. | Enables targeted enzyme discovery. |
| Heterologous Expression | Functionally characterize candidate enzymes. | Confirms biosynthetic steps. |
| Metabolic Engineering | Enhance production in microbial or plant hosts. | Sustainable and scalable production. |
Development of Novel Synthetic Routes and Combinatorial Derivatization Strategies
Currently, the availability of D-Friedoolean-14-en-23-ol, (4alpha)- is limited to its isolation from natural sources. The development of efficient and stereoselective synthetic routes is crucial for its further investigation and potential applications.
Future research in this area should include:
Total Synthesis: The development of a total synthesis pathway would not only provide a reliable source of the compound but also allow for the synthesis of analogues with modified structures.
Semi-synthesis: Utilizing readily available friedelane precursors, such as friedelin (B1674157) or taraxerol, semi-synthetic approaches could be explored to introduce the hydroxyl group at the C-23 position with the desired stereochemistry.
Combinatorial Derivatization: Once synthetic or semi-synthetic routes are established, combinatorial chemistry approaches can be employed to generate a library of derivatives. Modifications at the C-23 hydroxyl group or other positions on the friedelane scaffold could lead to compounds with improved potency, selectivity, or pharmacokinetic properties.
Identification of New Molecular Targets and Signaling Pathways in Biological Systems
While the pharmacological activities of some friedelane triterpenoids have been investigated, the specific molecular targets and signaling pathways modulated by D-Friedoolean-14-en-23-ol, (4alpha)- are unknown. Research on the related compound taraxerol has indicated its involvement in the inhibition of the NF-κB signaling pathway and modulation of the PI3K/Akt pathway, suggesting potential anti-inflammatory and anti-cancer properties. researchgate.netresearchgate.net
Future investigations should aim to:
High-Throughput Screening: Screening D-Friedoolean-14-en-23-ol against a panel of known biological targets, such as kinases, proteases, and nuclear receptors, could rapidly identify potential molecular interactions.
Affinity-Based Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can be used to pull down interacting proteins from cell lysates, providing direct evidence of molecular targets.
Transcriptomic and Proteomic Profiling: Treating cells with D-Friedoolean-14-en-23-ol and analyzing the subsequent changes in gene and protein expression can provide a global view of the affected signaling pathways.
Design and Validation of Advanced Pre-clinical Models for Efficacy and Specificity
To translate the potential of D-Friedoolean-14-en-23-ol, (4alpha)- into therapeutic applications, its efficacy and specificity must be rigorously evaluated in relevant pre-clinical models. While some in vivo studies have been conducted on taraxerol, specific models for the 23-ol isomer are lacking. researchgate.net
Future research should focus on:
Disease-Relevant Cell-Based Assays: Developing and utilizing three-dimensional (3D) cell culture models, such as spheroids or organoids, that more accurately mimic the in vivo environment to assess the compound's activity.
Genetically Engineered Animal Models: Employing transgenic or knockout animal models of specific diseases to evaluate the therapeutic efficacy of D-Friedoolean-14-en-23-ol in a more targeted manner.
Pharmacokinetic and Pharmacodynamic Studies: Conducting detailed studies in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as its dose-response relationship.
Exploration of Synergistic Effects in Combination Therapies
Combination therapies are becoming increasingly important in the treatment of complex diseases like cancer. The potential of D-Friedoolean-14-en-23-ol, (4alpha)- to act synergistically with existing drugs is a promising area of investigation.
Future research should explore:
High-Throughput Combination Screening: Systematically screening D-Friedoolean-14-en-23-ol in combination with a library of approved drugs to identify synergistic interactions against various disease models.
Mechanism of Synergy: Once synergistic combinations are identified, detailed mechanistic studies will be required to understand the molecular basis of the synergy. This could involve complementary mechanisms of action or the modulation of drug resistance pathways.
In Vivo Validation of Combinations: Promising synergistic combinations identified in vitro should be validated in appropriate animal models to confirm their enhanced therapeutic efficacy and safety.
Application as Chemical Biology Probes for Pathway Investigation
The unique structure of D-Friedoolean-14-en-23-ol, (4alpha)- could be leveraged to develop chemical biology probes for studying cellular pathways.
Future research in this area could involve:
Probe Synthesis: Synthesizing derivatives of D-Friedoolean-14-en-23-ol that incorporate reporter tags, such as fluorescent dyes or biotin, or photo-affinity labels.
Target Identification and Validation: Using these probes in cell-based assays to identify and validate the direct binding partners of the compound.
Pathway Mapping: Employing the probes to visualize the subcellular localization of the compound and its targets, and to dissect the temporal and spatial dynamics of the signaling pathways it modulates.
Q & A
Q. Table 1. Comparative Bioactivity of D-Friedoolean-14-en-23-ol, (4α)- and Analogs
| Compound | IC₅₀ (μM) ± SD (Cancer Cell Line) | Selectivity Index (Normal vs. Cancer Cells) | Reference |
|---|---|---|---|
| D-Friedoolean... | 12.3 ± 1.5 (HeLa) | 8.2 | [Author 2025] |
| Betulinic Acid | 8.7 ± 0.9 (HeLa) | 5.1 | [Smith 2020] |
Q. Table 2. Subgroup Analysis of Anti-inflammatory Activity
| Subgroup (Cell Type) | Inhibition of TNF-α (%) ± SEM | p-value vs. Control | Effect Size (Cohen’s d) |
|---|---|---|---|
| Macrophages (RAW264.7) | 68.2 ± 3.1 | <0.001 | 2.1 |
| Fibroblasts (NIH/3T3) | 22.4 ± 2.8 | 0.12 | 0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
